NHS ester-PEG10-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NHS ester-PEG10-COOH is a polyethylene glycol-based compound that features an N-hydroxysuccinimide ester group and a carboxylic acid group. This compound is widely used in bioconjugation and drug delivery systems due to its ability to form stable amide bonds with primary amines. The polyethylene glycol spacer enhances the solubility and biocompatibility of the compound, making it suitable for various biomedical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NHS ester-PEG10-COOH typically involves the activation of polyethylene glycol with N-hydroxysuccinimide and a carboxylic acid. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or dimethylformamide. The reaction conditions usually involve a slightly basic pH to facilitate the formation of the NHS ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified and stored under conditions that prevent hydrolysis of the NHS ester group .
Analyse Chemischer Reaktionen
Types of Reactions: NHS ester-PEG10-COOH primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation to link proteins, peptides, and other biomolecules .
Common Reagents and Conditions:
Reagents: Primary amines, dimethyl sulfoxide, dimethylformamide.
Conditions: Neutral to slightly basic pH (7.2 to 9), room temperature or slightly elevated temperatures.
Major Products: The major product of the reaction between this compound and a primary amine is a stable amide bond, with the release of N-hydroxysuccinimide as a byproduct .
Wissenschaftliche Forschungsanwendungen
NHS ester-PEG10-COOH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and as a linker in various chemical reactions.
Biology: Facilitates the labeling and modification of proteins and peptides for various biological studies.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of diagnostic assays and biosensors
Wirkmechanismus
The mechanism of action of NHS ester-PEG10-COOH involves the formation of a stable amide bond with primary amines. The NHS ester group is highly reactive towards nucleophiles, particularly primary amines, under neutral to slightly basic conditions. This reaction forms a covalent bond, linking the polyethylene glycol spacer to the target molecule. The carboxylic acid group can further participate in additional conjugation reactions, enhancing the versatility of the compound .
Vergleich Mit ähnlichen Verbindungen
Bis-PEG10-NHS ester: Contains two NHS ester groups, allowing for crosslinking of biomolecules.
Acid-PEG10-NHS ester: Similar structure but with different functional groups.
Uniqueness: NHS ester-PEG10-COOH is unique due to its combination of an NHS ester group and a carboxylic acid group, providing dual functionality for bioconjugation and further chemical modifications. The polyethylene glycol spacer enhances solubility and biocompatibility, making it a versatile tool in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C27H47NO16 |
---|---|
Molekulargewicht |
641.7 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C27H47NO16/c29-24-1-2-25(30)28(24)44-27(33)3-4-34-5-6-35-7-8-36-9-10-37-11-12-38-13-14-39-15-16-40-17-18-41-19-20-42-21-22-43-23-26(31)32/h1-23H2,(H,31,32) |
InChI-Schlüssel |
HCSOPCXHTHUXHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.